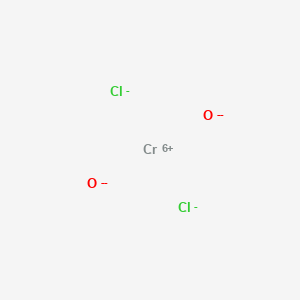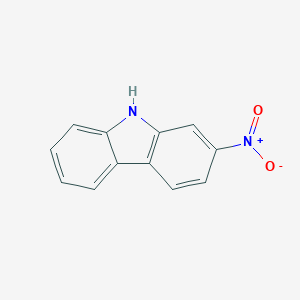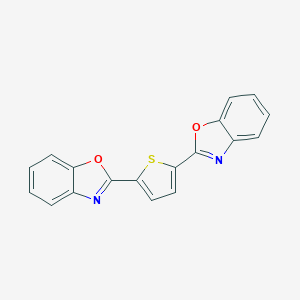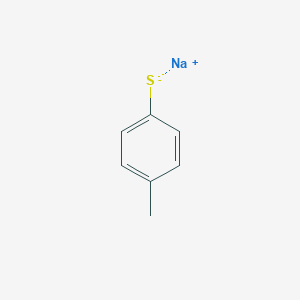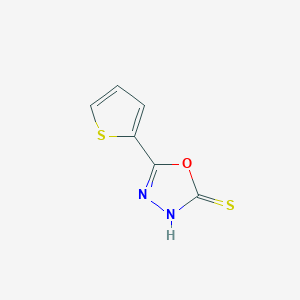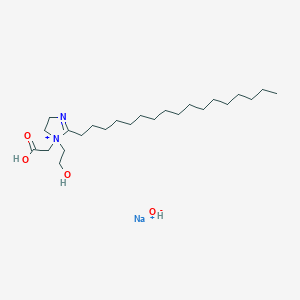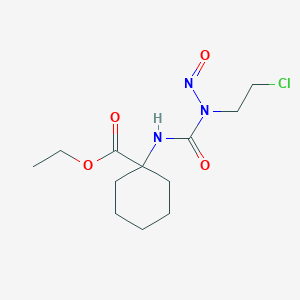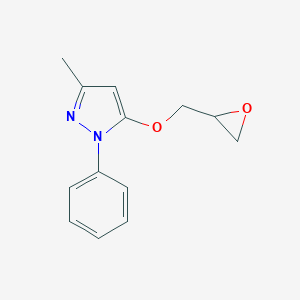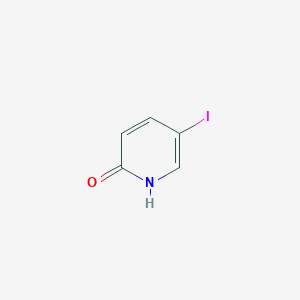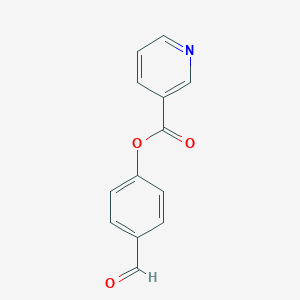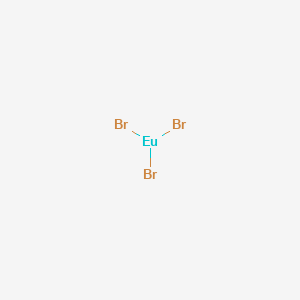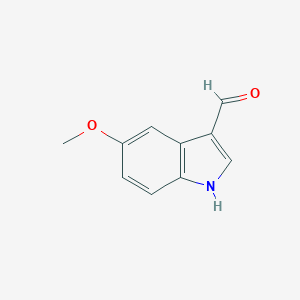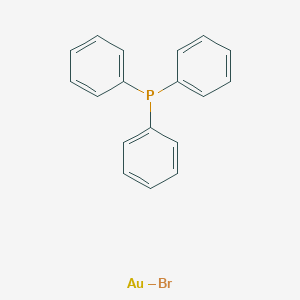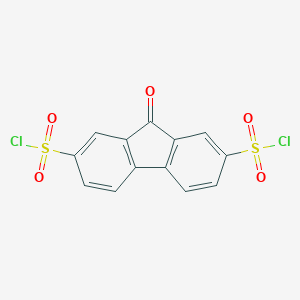
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
Übersicht
Beschreibung
Fluorene derivatives, including those similar to "9-Oxo-9H-fluorene-2,7-disulfonyl dichloride," are important in various fields such as materials science, chemistry, and electronics due to their unique chemical and physical properties. These compounds are particularly significant in developing new materials with potential applications in electronics, optics, and as polyelectrolytes for fuel cells.
Synthesis Analysis
The synthesis of fluorene derivatives often involves direct sulfonation, Friedel-Crafts acetylation, and cross-coupling reactions. For instance, a sulfonated diamine monomer, 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid (BAPFDS), is synthesized by direct sulfonation using fuming sulfuric acid as the sulfonating reagent (Guo et al., 2002). Another example includes the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls for synthesizing 9H-fluorene derivatives (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorene derivatives, including sulfonyl and sulfoxide groups, has been extensively studied. These studies include X-ray crystallography and NMR spectroscopy to determine the compounds' electronic and structural properties. For instance, derivatives of 9-(1,3-dithiol-2-ylidene)fluorene have been synthesized and analyzed to understand the electronic structure of the oxidized states (Amriou et al., 2006).
Chemical Reactions and Properties
Fluorene derivatives participate in various chemical reactions, including charge transfer complexes formation, Friedel-Crafts acetylation, and cycloaddition reactions. These reactions are crucial for modifying the fluorene core and introducing functional groups that alter the compounds' physical and chemical properties. For example, the formation of charge transfer complexes of fluorene derivatives with anthracene in dichloroethane has been studied (Mysyk et al., 1997).
Physical Properties Analysis
The physical properties of fluorene derivatives, such as solubility, thermal stability, and phase behavior, have been analyzed in depth. Sulfonated polyimides derived from fluorene show good solubility in solvents like m-cresol and DMSO and exhibit high thermal stability (Guo et al., 2002). Additionally, the phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) has been reported to include different crystalline and mesomorphic phases (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties, such as proton conductivity, fluorescence, and electron acceptance of fluorene derivatives, have been extensively studied. For example, sulfonated polyimides based on fluorene derivatives exhibit proton conductivities similar to or higher than Nafion 117, making them suitable for fuel cell applications (Guo et al., 2002). Furthermore, fluorene derivatives have been synthesized as electron acceptors for charge transfer complexes, showcasing their potential in sensitizing photoconductivity of polymeric materials (Mysyk et al., 1997).
Wissenschaftliche Forschungsanwendungen
Electron Acceptors and Sensitization of Photoconductivity : 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride derivatives are utilized as novel electron acceptors. These derivatives form charge transfer complexes (CTCs) with anthracene, significantly affecting CTC formation due to electronic and steric factors. Additionally, these compounds are used to sensitize the photoconductivity of poly-N-(2,3-epoxypropyl)carbazole (PEPC), enhancing its photoreactive properties (Mysyk, Perepichka, & Sokolov, 1997).
Sulfonated Polyimides for Fuel Cells : Derivatives of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, specifically 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, have been synthesized and used in the creation of sulfonated polyimides. These polyimides exhibit good solubility and high proton conductivity, making them suitable for use in fuel cell applications. They show similar or higher proton conductivities compared to Nafion 117 under high humidity conditions (Guo et al., 2002).
Synthesis of Mono- and Diacetyl-9H-Fluorenes : The compound is used in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene, an effective method for preparing mono- and diacetyl-9H-fluorenes. This process is significant in the synthesis of diverse organic compounds with potential applications in various fields of chemistry (Titinchi et al., 2008).
Intramolecular Hydrogen Bonding : 9-Oxo-9H-fluorene-1-carboxylic acid, a derivative, demonstrates a planar conformation with internal hydrogen bonding. This characteristic can be critical in understanding the structural dynamics of fluorene derivatives and their interactions in various chemical processes (Coté, Lalancette, & Thompson, 1996).
Merocyanine Dyes and Electronic Structure : Derivatives of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride are used in the synthesis of merocyanine dyes. The electronic structures of these dyes are investigated using quantum-chemical analysis, aiding in the understanding of their absorption properties in different solvents (Kurdyukova et al., 2012).
Anticancer Agents : Certain derivatives, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, are studied as potential anticancer agents. These compounds induce apoptosis and show significant potency against various cancer cell lines, indicating their potential in cancer therapy (Kemnitzer et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H317, H319, and H335 . Precautionary statements include P261, P305 + P351 + P338, and P302+352 . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
9-oxofluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFXNQIQZAHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C2C=CC(=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383224 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
CAS RN |
13354-21-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



